molecular formula C18H12FN B13422156 Benz(a)acridine, 10-fluoro-12-methyl- CAS No. 436-30-6

Benz(a)acridine, 10-fluoro-12-methyl-

Cat. No.: B13422156
CAS No.: 436-30-6
M. Wt: 261.3 g/mol
InChI Key: JKOLYLMWKXHXBI-UHFFFAOYSA-N
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Description

Benz(a)acridine, 10-fluoro-12-methyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound, with the molecular formula C18H12FN, is characterized by the presence of a fluorine atom at the 10th position and a methyl group at the 12th position on the benz(a)acridine skeleton .

Preparation Methods

The synthesis of Benz(a)acridine, 10-fluoro-12-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications to introduce the fluorine and methyl groups . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Benz(a)acridine, 10-fluoro-12-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and hydrogen gas. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

Benz(a)acridine, 10-fluoro-12-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benz(a)acridine, 10-fluoro-12-methyl- primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This inhibition can lead to the prevention of DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Benz(a)acridine, 10-fluoro-12-methyl- can be compared with other acridine derivatives such as:

The presence of the fluorine atom in Benz(a)acridine, 10-fluoro-12-methyl- enhances its lipophilicity and may improve its ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent.

Biological Activity

Benz(a)acridine, 10-fluoro-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound features a fused acridine structure with specific substitutions that enhance its biological properties. Here, we explore its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₃FN
  • Key Features : The presence of fluorine and methyl groups at the 10 and 12 positions respectively contributes to its unique chemical behavior.

Anticancer Activity

Research indicates that Benz(a)acridine derivatives exhibit significant anticancer properties. Key findings include:

  • DNA Interaction : The compound acts as a DNA intercalator, disrupting normal DNA function by binding to DNA grooves. This interaction can lead to cytotoxic effects against cancer cells by inhibiting essential cellular processes such as DNA replication and repair.
  • Inhibition of Topoisomerases : Studies have shown that Benz(a)acridine, 10-fluoro-12-methyl- inhibits topoisomerases, enzymes critical for DNA unwinding during replication. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Study - Dimethyl-10,12-benz(a)acridine : A related compound demonstrated reversible inhibition of DNA and RNA synthesis in transformed fibroblast cells, indicating a potential mechanism for its anticancer activity. It was observed that the compound preferentially affected transformed cells over normal ones .

Antimicrobial Properties

Benz(a)acridine derivatives have also been investigated for their antimicrobial properties:

  • Activity Against Drug-resistant Strains : Initial studies suggest that these compounds may possess antimicrobial effects against various pathogens, making them candidates for treating drug-resistant infections.

Structure-Activity Relationship (SAR)

The structural modifications of Benz(a)acridine significantly influence its biological activity:

Compound NameStructure TypeNotable Properties
Benz[a]pyrenePolycyclic AromaticKnown carcinogen; involved in DNA damage
AcridineHeterocyclicAntimicrobial properties; used in chemotherapy
9-AminoacridineAmino DerivativeAnticancer agent; inhibits topoisomerases
10-Methylbenz[a]acridineMethylated DerivativePotentially less toxic than benz[a]pyrene
12-Methylbenz[a]acridineMethylated DerivativeInvestigated for biological activity

The unique substitution pattern of Benz(a)acridine, 10-fluoro-12-methyl- may enhance its biological activity while potentially reducing toxicity compared to other similar compounds.

The mechanisms underlying the biological activity of Benz(a)acridine derivatives are multifaceted:

  • DNA Intercalation : The compound intercalates between base pairs in DNA, leading to structural distortions that inhibit replication and transcription processes.
  • Topoisomerase Inhibition : By inhibiting topoisomerases, these compounds prevent the necessary unwinding of DNA during replication.
  • Cell Cycle Arrest : The disruption of normal cellular processes can lead to cell cycle arrest and apoptosis in cancer cells.

Properties

CAS No.

436-30-6

Molecular Formula

C18H12FN

Molecular Weight

261.3 g/mol

IUPAC Name

10-fluoro-12-methylbenzo[a]acridine

InChI

InChI=1S/C18H12FN/c1-11-15-10-13(19)7-9-16(15)20-17-8-6-12-4-2-3-5-14(12)18(11)17/h2-10H,1H3

InChI Key

JKOLYLMWKXHXBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC3=C1C4=CC=CC=C4C=C3)F

Origin of Product

United States

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